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molecular formula C15H20O5S B8491375 Ethyl 2-(2-thenylidene)-4,4-diethoxyacetoacetate CAS No. 62759-95-9

Ethyl 2-(2-thenylidene)-4,4-diethoxyacetoacetate

Cat. No. B8491375
M. Wt: 312.4 g/mol
InChI Key: KTVKUIDGFVUWET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04145432

Procedure details

A solution of thiophene-2-carbaldehyde (2.2430 g), ethyl 4,4-diethoxyacetoacetate (4.3648 g) and piperidine (4 drops) in benzene (20 ml) was refluxed under azeotropic dehydration for 4.5 hours. After cooling, to the resultant solution was added diethyl ether, and the solution was washed with watr and dried. The solvent was removed from the reaction mixture to give oily ethyl 2-(2-thenylidene)-4,4-diethoxyacetoacetate. The mixture of the compound obtained above and ethyl 3-aminocrotonate (2.6 g) was heated in an oil bath (about 100° C.) for 7.5 hours. The resultant mixture was dissolved in diethyl ether, washed with water and dried. The solvent was removed to give brown oil (9.0 g). The oil was purified by column chromatography on silica gel with an eluent (benzene : ethyl acetate = 20:1) to give diethyl 2-methyl-4-(2-thienyl)-6-diethoxymethyl-1,4-dihydropyridine-3,5-dicarboxylate. The product was recrystallized from n-hexane to give yellowish crystals (2.2056 g), m.p. 77° to 77.5° C.
Quantity
2.243 g
Type
reactant
Reaction Step One
Quantity
4.3648 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[CH:6]=O.[CH2:8]([O:10][CH:11]([O:20][CH2:21][CH3:22])[C:12](=[O:19])[CH2:13][C:14]([O:16][CH2:17][CH3:18])=[O:15])[CH3:9].C(OCC)C>N1CCCCC1.C1C=CC=CC=1>[C:2]1([CH:6]=[C:13]([C:12]([CH:11]([O:10][CH2:8][CH3:9])[O:20][CH2:21][CH3:22])=[O:19])[C:14]([O:16][CH2:17][CH3:18])=[O:15])[S:1][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
2.243 g
Type
reactant
Smiles
S1C(=CC=C1)C=O
Name
Quantity
4.3648 g
Type
reactant
Smiles
C(C)OC(C(CC(=O)OCC)=O)OCC
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
N1CCCCC1
Name
Quantity
20 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
the solution was washed with watr
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
The solvent was removed from the reaction mixture

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CS1)C=C(C(=O)OCC)C(=O)C(OCC)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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